1-Methyl-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . This compound features a piperazine ring substituted with a methyl group at the nitrogen atom and a naphthalen-1-ylmethyl group at the other nitrogen atom. It is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 1-methylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpiperazine and naphthalen-1-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any functional groups present on the naphthalene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-benzylpiperazine: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group. It may have different biological activities and applications.
1-Methyl-4-(phenylmethyl)piperazine: Another similar compound with a phenylmethyl group. It is used in different research contexts and may exhibit distinct properties.
1-Methyl-4-(2-naphthylmethyl)piperazine: A structural isomer with the naphthyl group attached at a different position, potentially leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-methyl-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17-9-11-18(12-10-17)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJSECFFIRGPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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